4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide
Description
4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of indole, piperidine, and pyridazine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-13-6-8-18-17(15(13)3)11-19(23-18)21(27)22-16-5-4-10-26(12-16)20-9-7-14(2)24-25-20/h6-9,11,16,23H,4-5,10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOVBTCTFXUJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)NC3CCCN(C3)C4=NN=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the indole core, followed by the introduction of the piperidine and pyridazine moieties. Key steps may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.
Attachment of the Pyridazine Ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, piperidine, and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and pyridazine rings may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Piperidine Derivatives: Compounds such as piperidine, piperidinone.
Pyridazine Derivatives: Compounds like pyridazine, pyridazinone.
Uniqueness
4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide is unique due to its combination of indole, piperidine, and pyridazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
